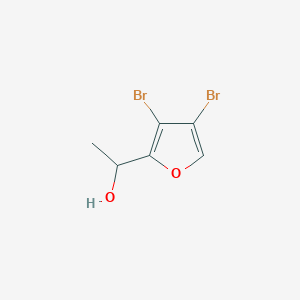

1-(3,4-Dibromofuran-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dibromofuran-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2O2/c1-3(9)6-5(8)4(7)2-10-6/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDZQMJVSKVVCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CO1)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 3,4 Dibromofuran 2 Yl Ethanol

Retrosynthetic Disconnection Analysis for the Synthesis of 1-(3,4-Dibromofuran-2-yl)ethanol

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.comamazonaws.com For this compound, the primary disconnection is at the carbon-carbon bond between the furan (B31954) ring and the ethanol (B145695) side chain. This leads to two key synthons: a 3,4-dibromofuran-2-yl anion (or its equivalent) and an acetaldehyde (B116499) electrophile.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-C bond): This disconnection suggests a Grignard-type reaction or an organolithium addition to an aldehyde. This leads to 3,4-dibromofuran (B150810) and a protected acetaldehyde equivalent or acetaldehyde itself.

Disconnection 2 (C-Br bonds): The 3,4-dibromofuran can be conceptually derived from a furan precursor through bromination.

Precursor: A key starting material for the synthesis of the dibromofuran moiety is mucobromic acid, which can be sourced from biomass. researchgate.net

This analysis suggests a forward synthesis commencing with the preparation of 3,4-dibromofuran, followed by its regioselective functionalization at the 2-position to introduce the ethanol side chain.

Development of Novel Synthetic Pathways to the Dibromofuran-Ethanol Moiety

The development of novel synthetic pathways for this compound focuses on achieving high regioselectivity in the functionalization of the furan ring and stereocontrol at the chiral center.

The regioselective functionalization of the furan ring is a critical step in the synthesis of this compound. The 2- and 5-positions of the furan ring are the most reactive towards electrophilic substitution and metallation. In the case of 3,4-dibromofuran, the 2- and 5-positions are electronically activated for such reactions.

One of the most effective methods for the regioselective functionalization of furans is through metallation followed by reaction with an electrophile. dntb.gov.uadntb.gov.ua For the synthesis of this compound, this would involve the metallation of 3,4-dibromofuran at the 2-position, followed by the addition of acetaldehyde.

Table 1: Comparison of Metallation Reagents for Furan Functionalization

| Metallating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| n-Butyllithium (n-BuLi) | THF, -78 °C | High reactivity, good for a wide range of electrophiles. | Can be non-selective with certain substrates, requires cryogenic temperatures. |

| Lithium Diisopropylamide (LDA) | THF, -78 °C to 0 °C | Less nucleophilic than n-BuLi, can offer better selectivity. | Requires in-situ preparation, sensitive to moisture. |

| Magnesium (for Grignard reagents) | Ether or THF, room temperature | Milder than organolithiums, good for carbonyl additions. | Can be slower to form, may require activation. |

A plausible synthetic route would involve the treatment of 3,4-dibromofuran with n-butyllithium at low temperature to generate the 2-lithio-3,4-dibromofuran intermediate. Subsequent reaction with acetaldehyde would yield the target racemic this compound.

The synthesis of enantiomerically pure this compound requires the use of stereoselective methods. This can be achieved through either diastereoselective or enantioselective approaches.

Diastereoselective Synthesis: This approach involves the use of a chiral auxiliary to control the stereochemical outcome of the reaction. For example, the acetaldehyde equivalent could be a chiral acetal. After the addition of the furan nucleophile, the auxiliary can be removed to yield the desired enantiomer of the alcohol.

Enantioselective Synthesis: This is often a more direct approach and can be achieved through the use of a chiral catalyst. For the addition of an organometallic reagent to an aldehyde, chiral ligands can be used to induce enantioselectivity.

Table 2: Examples of Chiral Ligands for Enantioselective Aldehyde Alkylation

| Ligand/Catalyst System | Typical Metal | Enantiomeric Excess (ee) Range | Notes |

| (-)-Sparteine | Organolithium | 70-95% | A naturally occurring chiral diamine. |

| Chiral Amino Alcohols (e.g., from proline) | Zn, Ti | 80-99% | Readily available and can be highly effective. |

| BINOL-based catalysts | Ti, Al | High | Versatile ligands for a range of asymmetric transformations. |

An alternative enantioselective method is the asymmetric reduction of a precursor ketone, 2-acetyl-3,4-dibromofuran. This can be achieved using chiral reducing agents or through biocatalysis. researchgate.net

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents. scielo.brresearchgate.net

For the metallation of 3,4-dibromofuran and subsequent reaction with acetaldehyde, a systematic study of these parameters would be necessary.

Table 3: Hypothetical Optimization of the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | THF | -78 | 1 | 65 |

| 2 | Diethyl Ether | -78 | 1 | 58 |

| 3 | THF | -40 | 1 | 72 |

| 4 | THF | -78 | 3 | 68 |

| 5 | Toluene | -78 | 1 | 45 |

Based on general principles, a polar aprotic solvent like THF is likely to be optimal for the organolithium-mediated reaction. The temperature is also a critical factor, with low temperatures generally favored to minimize side reactions.

Scale-Up Considerations and Process Intensification for Efficient Production

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. zeton.comunito.it

Key considerations for the scale-up of the synthesis of this compound include:

Heat Transfer: The metallation reaction is often highly exothermic and requires efficient heat dissipation to maintain control over the reaction temperature.

Mixing: Ensuring efficient mixing is critical for maintaining homogeneity and achieving consistent reaction outcomes.

Reagent Addition: The controlled addition of reagents, particularly the organolithium, is essential for safety and to control the reaction rate.

Process Intensification: The use of continuous flow reactors can offer significant advantages for this type of reaction, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. ethz.ch

Integration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. distantreader.org The integration of these principles into the synthesis of this compound can lead to a more sustainable manufacturing process.

Key green chemistry considerations include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: The use of mucobromic acid, which can be derived from biomass, is a good example of the application of this principle. researchgate.net

Catalysis: The use of catalytic methods, particularly for the enantioselective steps, is preferable to the use of stoichiometric reagents as it reduces waste. polimi.it

Safer Solvents and Reagents: Exploring the use of less hazardous solvents and reagents can reduce the environmental impact of the synthesis.

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption is an important aspect of green chemistry.

By considering these principles throughout the development of the synthetic route, a more sustainable and efficient process for the production of this compound can be achieved.

Transformational Chemistry and Derivatization of 1 3,4 Dibromofuran 2 Yl Ethanol

Functional Group Interconversions of the Secondary Alcohol in 1-(3,4-Dibromofuran-2-yl)ethanol

The secondary alcohol moiety in this compound is a versatile functional group, amenable to a variety of chemical transformations. These interconversions are fundamental for introducing new functionalities and for the synthesis of more complex derivatives.

One of the most common transformations is the oxidation of the secondary alcohol to the corresponding ketone, 2-acetyl-3,4-dibromofuran. This reaction can be achieved using a range of oxidizing agents, with the choice of reagent often dictated by the desired selectivity and the presence of other sensitive functional groups.

Another key interconversion is the esterification of the alcohol. This can be accomplished by reacting this compound with acyl chlorides or carboxylic anhydrides in the presence of a base. This reaction is not only a means of protecting the alcohol group but also a way to introduce a wide array of ester functionalities with diverse properties.

Furthermore, the alcohol can be converted into an ether through Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which is then reacted with an alkyl halide. This method allows for the introduction of various alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

The hydroxyl group can also be substituted with other functionalities. For instance, treatment with a halogenating agent can convert the alcohol into the corresponding halide. This transformation opens up possibilities for subsequent nucleophilic substitution reactions.

| Transformation | Reagents and Conditions | Product |

| Oxidation | PCC, CH2Cl2 | 2-acetyl-3,4-dibromofuran |

| Esterification | Acyl chloride/anhydride, pyridine | Corresponding ester |

| Etherification | 1. NaH; 2. Alkyl halide | Corresponding ether |

| Halogenation | SOCl2 or PBr3 | 1-(3,4-Dibromofuran-2-yl)ethyl halide |

Selective Transformations of the Bromine Substituents on the Furan (B31954) Ring

The presence of two bromine atoms on the furan ring of this compound offers significant opportunities for selective chemical modifications. The differential reactivity of the bromine atoms at the C3 and C4 positions can be exploited to achieve regioselective transformations.

Halogen-metal exchange reactions are a powerful tool for the selective functionalization of brominated furans. By carefully controlling the reaction conditions, such as the choice of organolithium reagent and temperature, it is often possible to selectively replace one of the bromine atoms with a lithium atom. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents.

Selective reduction of one of the bromine atoms is another potential transformation. This could be achieved using specific reducing agents that can differentiate between the two C-Br bonds based on their electronic environment.

Furthermore, the bromine atoms can participate in various transition-metal-catalyzed cross-coupling reactions , as will be discussed in more detail in the following section. The ability to selectively engage one bromine atom over the other in these reactions is a key aspect of the synthetic utility of this compound.

Catalytic Cross-Coupling Reactions Utilizing the Dibromofuran Moiety

The dibromofuran moiety of this compound is an excellent substrate for a variety of catalytic cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the molecular complexity that can be achieved from this starting material.

The Suzuki-Miyaura cross-coupling reaction is a prominent example. In this reaction, one or both of the bromine atoms can be coupled with an organoboron compound in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or vinyl groups at the C3 and/or C4 positions of the furan ring. The regioselectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions.

The Sonogashira cross-coupling reaction is another powerful tool for the derivatization of the dibromofuran core. This palladium- and copper-catalyzed reaction enables the coupling of the C-Br bonds with terminal alkynes, leading to the formation of alkynyl-substituted furans. These products are valuable intermediates in the synthesis of natural products and functional materials.

Other cross-coupling reactions, such as the Stille, Heck, and Buchwald-Hartwig amination reactions, can also be envisioned to proceed from the dibromofuran moiety, further highlighting its synthetic versatility.

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, base | Aryl/vinyl-substituted furan |

| Sonogashira | Terminal alkyne | Pd and Cu catalysts, base | Alkynyl-substituted furan |

| Stille | Organotin compound | Pd catalyst | Aryl/vinyl-substituted furan |

| Heck | Alkene | Pd catalyst, base | Alkenyl-substituted furan |

| Buchwald-Hartwig | Amine | Pd catalyst, base | Amino-substituted furan |

Stereoselective Derivatizations and Chiral Auxiliary Applications

The chiral center at the carbon bearing the hydroxyl group in this compound makes it a valuable target for stereoselective derivatizations and a potential candidate for applications as a chiral auxiliary.

Stereoselective reduction of the corresponding ketone, 2-acetyl-3,4-dibromofuran, using chiral reducing agents can provide access to enantiomerically enriched forms of this compound. This is a crucial step for the development of chiral drugs and materials.

The enantiomerically pure alcohol can be used as a chiral auxiliary to control the stereochemistry of reactions performed on other parts of the molecule or on other molecules. The hydroxyl group can be temporarily attached to a prochiral substrate, and the steric bulk of the furan moiety can direct the approach of a reagent to one face of the substrate, leading to a high degree of stereocontrol. After the reaction, the auxiliary can be cleaved and recovered.

Furthermore, the stereocenter can influence the outcome of reactions at the furan ring. For example, in metal-catalyzed reactions, the chiral alcohol or its derivatives can coordinate to the metal center and induce stereoselectivity in the transformation of the bromine substituents.

Ring-Opening and Rearrangement Reactions of Substituted Furan Systems

Substituted furan systems, such as this compound, can undergo a variety of ring-opening and rearrangement reactions, leading to the formation of diverse acyclic and heterocyclic structures. These transformations often proceed under thermal, photochemical, or acidic conditions.

One of the most well-known reactions of furans is the Achmatowicz reaction , which involves the oxidation of a furan bearing a hydroxymethyl group at the 2-position, followed by rearrangement to a dihydropyranone. While the substrate has a 1-hydroxyethyl group, analogous transformations could potentially be induced.

Under acidic conditions, furans can undergo ring-opening to form 1,4-dicarbonyl compounds. The specific outcome of this reaction for this compound would depend on the reaction conditions and the stability of the resulting dicarbonyl species.

Furthermore, certain substituted furans are known to participate in Diels-Alder reactions , acting as the diene component. The electron-withdrawing bromine atoms in this compound would likely influence its reactivity in such cycloadditions.

Computational Chemistry and Theoretical Investigations on 1 3,4 Dibromofuran 2 Yl Ethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, providing a basis for predicting a wide range of properties. researchgate.net For 1-(3,4-Dibromofuran-2-yl)ethanol, DFT calculations would be instrumental in elucidating how the interplay between the furan (B31954) ring, the dibromo substituents, and the ethanol (B145695) side chain dictates its chemical behavior. DFT methods like B3LYP are widely used for calculating molecular structures, vibrational frequencies, and electronic properties of furan derivatives. globalresearchonline.net

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the electron-withdrawing bromine atoms and the oxygen heteroatom in the furan ring would significantly influence the energy and localization of these orbitals. The HOMO would likely be distributed over the furan ring, while the LUMO might be influenced by the antibonding orbitals associated with the C-Br bonds.

A natural population analysis (NPA) derived from DFT calculations would reveal the charge distribution across the molecule. This analysis is crucial for identifying electrophilic and nucleophilic sites. In a related computational study on alkynyl epoxides, it was noted that a bromine atom on a phenyl ring did not significantly alter the charge distribution on a distant alkyne group, highlighting the localized effects of substituents. maxapress.com In this compound, however, the bromine atoms are directly on the furan ring, and a significant polarization of charge is expected.

Illustrative Data Table: FMO Properties This table presents hypothetical FMO data for this compound and related furan compounds to illustrate the expected electronic effects of substitution.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Furan | -6.4 | 1.5 | 7.9 |

| 1-(Furan-2-yl)ethanol | -6.2 | 1.3 | 7.5 |

| This compound | -6.8 | 0.5 | 7.3 |

Note: The data in this table is illustrative and not from direct experimental or computational results for all listed compounds.

DFT calculations are highly effective in predicting spectroscopic data, which is invaluable for structural confirmation and for validating proposed reaction mechanisms. acs.org

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, used with DFT, can predict ¹H and ¹³C NMR chemical shifts. globalresearchonline.net For this compound, theoretical calculations would help assign the signals of the furan ring protons and carbons, which are in a complex electronic environment due to the adjacent bromine atoms and the ethanol substituent. Theoretical studies on furan and its methyl derivatives have shown that computed chemical shifts correlate well with experimental values. globalresearchonline.net

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net This information helps in the interpretation of experimental infrared (IR) and Raman spectra. For the title compound, DFT could predict characteristic frequencies for the C-Br stretching, O-H stretching of the alcohol, and the various vibrations of the furan ring. Such analyses have been successfully performed for furan, 2-methylfuran, and 2,5-dimethylfuran. globalresearchonline.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies and predict UV-Vis absorption spectra. globalresearchonline.net The calculations would identify the primary electronic transitions, such as π → π* transitions within the furan ring, and how they are affected by the dibromo and ethanol substituents.

Conformational Analysis and Potential Energy Surfaces of this compound

The three-dimensional structure and conformational flexibility of a molecule are key to its reactivity and interactions. This compound has rotational freedom around the C-C bond connecting the furan ring and the ethanol side chain.

A conformational analysis would involve systematically rotating this bond and calculating the energy at each step to generate a potential energy surface (PES). This surface reveals the most stable conformers (energy minima) and the energy barriers to rotation (transition states). Such studies have been performed on related molecules like 2- and 3-furancarboselenaldehyde to determine their energetically favored conformers. ekb.eg For this compound, the analysis would likely investigate the potential for intramolecular hydrogen bonding between the hydroxyl group and the furan oxygen or a bromine atom, which could stabilize certain conformations.

Theoretical Modeling of Reaction Pathways and Transition State Geometries

DFT is a powerful tool for mapping out the entire energy profile of a chemical reaction. This involves locating the geometries and energies of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. acs.org

For example, if this compound were to undergo an oxidation reaction at the alcohol group or a substitution reaction on the furan ring, theoretical modeling could:

Identify the most likely reaction mechanism.

Calculate the activation energy (the energy difference between the reactant and the TS), which determines the reaction rate.

Visualize the geometry of the transition state, revealing the precise arrangement of atoms at the peak of the energy barrier.

Computational studies have successfully elucidated the multi-step mechanisms of furan formation and oxidation, identifying all relevant transition states and intermediates along the reaction pathways. maxapress.comnih.gov

Molecular Dynamics Simulations for Solvation Effects and Conformational Dynamics

While DFT calculations are often performed on isolated molecules in the gas phase, most chemical processes occur in solution. Molecular Dynamics (MD) simulations model the behavior of a molecule over time, explicitly including solvent molecules. acs.org

For this compound, MD simulations could:

Investigate how solvent molecules (e.g., water, ethanol) arrange themselves around the solute, a phenomenon known as solvation.

Explore the conformational dynamics in solution, showing how the molecule flexes and rotates over time.

Calculate the free energy of solvation, which is crucial for understanding solubility and phase transfer properties.

MD simulations have been used to study the transfer of small halogenated organic molecules across the air-water interface, providing insights relevant to their environmental fate. acs.org Similar simulations on halogenated peptides have been used to understand the role of halogen bonds in self-assembly. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Non-Biological Applications

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with a specific activity or property. frontiersin.org While often used in drug discovery, QSAR can also be applied to non-biological endpoints such as material properties, toxicity, or environmental fate. nih.govmdpi.com

To build a QSAR model relevant to this compound, one would need a dataset of related furan derivatives with experimentally measured values for a property of interest (e.g., thermal stability, photostability, or a specific reactivity metric). Molecular descriptors representing physicochemical, electronic, or steric properties would be calculated for each compound. Statistical methods, such as multiple linear regression, would then be used to build a mathematical equation linking the descriptors to the activity.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation of 1 3,4 Dibromofuran 2 Yl Ethanol

Multi-Nuclear and Multi-Dimensional NMR Spectroscopy for Complex Structure and Stereochemistry Determination in Reaction Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For a complex structure like 1-(3,4-dibromofuran-2-yl)ethanol, one-dimensional (1D) ¹H and ¹³C NMR provide initial, crucial data, while two-dimensional (2D) techniques are essential to assemble the complete structural puzzle, especially within a crude reaction mixture. researchgate.netwisc.edu

Detailed Research Findings:

¹H NMR: The proton spectrum is expected to show distinct signals for the ethanolic proton (-CH(OH)-), the methyl group (-CH₃), the hydroxyl proton (-OH), and the sole furan (B31954) ring proton (H-5). The chemical shift of the furan proton would be significantly influenced by the adjacent bromine atoms. Based on data for the analogous (S)-1-(furan-2-yl)ethanol, which shows the H-5 proton at 7.35 ppm, the H-3 at 6.25 ppm, and the H-4 at 6.35 ppm, the single H-5 proton in the dibromo-substituted compound is expected to appear in a similar region, though its exact shift will be modulated by the electronic effects of the halogens. researchgate.net The methine proton of the ethanol (B145695) group would appear as a quartet due to coupling with the methyl protons, while the methyl protons would present as a doublet. youtube.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display six unique carbon signals. The carbons bearing bromine atoms (C-3 and C-4) are expected to be significantly shifted to lower field (higher ppm values) compared to an unsubstituted furan, where C3/C4 are typically around 110 ppm. chemicalbook.com The C-2, C-5, and the two carbons of the ethanol side chain will also have characteristic chemical shifts. wisc.edu

Multi-Dimensional NMR: To definitively assign these signals and confirm the connectivity, 2D NMR experiments are vital. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the methine proton and the methyl protons of the ethanol side chain, confirming the -CH-CH₃ fragment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. libretexts.orgcolumbia.edu It would unambiguously link the H-5 signal to C-5, the methine proton to its carbon, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this structure, as it reveals correlations between protons and carbons over two to three bonds. libretexts.orgcolumbia.edu Key expected correlations would include the methine proton to C-2 of the furan ring, and the H-5 proton to C-2, C-3, and C-4, thereby confirming the substitution pattern of the furan ring.

The combination of these NMR techniques allows for the complete and unambiguous assignment of the structure of this compound, even in the presence of impurities or starting materials in a reaction mixture.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations | | :--- | :--- | :--- | :--- | | H-5 | ~7.4 | C-2, C-3, C-4 | | -CH (OH)CH₃ | ~5.0 (quartet) | C-2, -C H₃ | | -CH(OH )CH₃ | Variable | N/A | | -CH(OH)CH₃ | ~1.6 (doublet) | -C H(OH)CH₃, C-2 | | C-2 | N/A | ~155 | H-5, -CH (OH)CH₃, -CH(OH)CH₃ | | C-3 | N/A | ~120 | H-5 | | C-4 | N/A | ~115 | H-5 | | C-5 | H-5 (~7.4) | ~145 | N/A | | -C H(OH)CH₃ | -CH (OH)CH₃ (~5.0) | ~65 | N/A | | -CH(OH)C H₃ | -CH(OH)CH₃ (~1.6) | ~22 | N/A |

Note: Predicted values are estimates based on unsubstituted analogs and known substituent effects. Actual values may vary.

High-Resolution Mass Spectrometry for Reaction Monitoring and Byproduct Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of the target molecule and for identifying byproducts in a reaction mixture. libretexts.org Its high accuracy allows for the differentiation between species with the same nominal mass.

Detailed Research Findings:

For this compound, HRMS would first be used to confirm its molecular formula, C₆H₆Br₂O₂. A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion peak. docbrown.infodocbrown.info Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) in a relative intensity ratio of approximately 1:2:1. docbrown.info

Electron impact (EI) ionization would likely lead to several characteristic fragmentation pathways:

Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the furan ring is a common pathway for benzylic-type alcohols. This would result in the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized cation.

Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at [M-18]⁺.

Cleavage of the Side Chain: Fragmentation can occur at the C-C bond of the side chain, leading to the formation of a [M-C₂H₅O]⁺ ion, which would be the dibromofuranoyl cation, or a [C₂H₅O]⁺ fragment.

By monitoring the appearance of the ion corresponding to the exact mass of this compound and the disappearance of starting material ions, HRMS can be effectively used for reaction monitoring.

Table 2: Predicted HRMS Fragments for this compound

| m/z (for ⁷⁹Br) | Fragment Ion | Description |

|---|---|---|

| 283.87 | [C₆H₆⁷⁹Br₂O₂]⁺ | Molecular Ion ([M]⁺) |

| 268.85 | [C₅H₃⁷⁹Br₂O₂]⁺ | Loss of methyl radical ([M-CH₃]⁺) |

| 265.86 | [C₆H₄⁷⁹Br₂O]⁺ | Loss of water ([M-H₂O]⁺) |

| 238.86 | [C₄H⁷⁹Br₂O]⁺ | Dibromofuranoyl cation |

Note: The table shows masses calculated using the ⁷⁹Br isotope. In the spectrum, each bromine-containing fragment will appear as an isotopic cluster.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis of this compound Derivatives

While NMR and MS can define the connectivity of a molecule, X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure in the solid state, including the absolute stereochemistry of chiral centers. nih.gov

Detailed Research Findings:

For a chiral alcohol like this compound, determining its absolute configuration (R or S) is crucial. Direct crystallization of the alcohol might be challenging; therefore, it is common practice to form a crystalline derivative. acs.orgacs.org This can be achieved by reacting the alcohol with a chiral carboxylic acid (like Mosher's acid or a camphorsulfonic acid derivative) to form diastereomeric esters, or with a heavy-atom-containing reagent to facilitate phase determination in the crystallographic analysis.

Once a suitable single crystal of a derivative is obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. The resulting electron density map reveals the exact spatial arrangement of all atoms. For determining the absolute configuration, the anomalous dispersion effect, particularly from the heavy bromine atoms already present in the molecule, can be utilized. This allows for the confident assignment of the R or S configuration at the stereocenter without the need for a chiral auxiliary, a technique known as the Flack parameter method. The solid-state packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, can also be analyzed, providing insights into its supramolecular chemistry. nih.gov

Chiral Separation Techniques for Enantiomeric Excess and Stereoisomer Analysis

Since this compound is chiral, any non-stereospecific synthesis will produce a racemic mixture (a 1:1 ratio of R and S enantiomers). Chiral separation techniques are essential to resolve these enantiomers and to determine the enantiomeric excess (ee) of a stereoselective synthesis. rsc.org High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. nih.govnih.gov

Detailed Research Findings:

The separation of enantiomers on a CSP is based on the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the stationary phase. These diastereomeric complexes have different energies and stabilities, leading to different retention times on the column. sigmaaldrich.com For furan-containing chiral compounds, polysaccharide-based and cyclodextrin-based CSPs have proven to be highly effective. nih.govresearchgate.net

Polysaccharide-based CSPs: Columns such as Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are highly versatile and often provide excellent separation for a wide range of racemates, including alcohols.

Cyclodextrin-based CSPs: Derivatized β-cyclodextrin phases are also very effective, particularly in reversed-phase mode. nih.gov The separation mechanism involves the inclusion of the furan or substituted part of the molecule into the hydrophobic cyclodextrin (B1172386) cavity, with chiral recognition occurring through interactions at the rim of the cavity. sigmaaldrich.com

The choice of mobile phase (e.g., normal phase like hexane/isopropanol or reversed-phase like water/acetonitrile) is critical and must be optimized to achieve baseline separation of the enantiomers.

Table 3: Potential Chiral HPLC Conditions for the Separation of this compound Enantiomers

| Chiral Stationary Phase (CSP) Type | Example Column | Mobile Phase Mode | Potential Eluent |

|---|---|---|---|

| Polysaccharide (Cellulose derivative) | Chiralcel® OD-H | Normal Phase | Hexane / 2-Propanol |

| Polysaccharide (Amylose derivative) | Chiralpak® AD-H | Normal Phase | Hexane / Ethanol |

| Derivatized Cyclodextrin | CYCLOBOND™ I 2000 RSP | Reversed Phase | Acetonitrile / Water / Methanol |

In-Situ Infrared and Raman Spectroscopy for Real-Time Reaction Monitoring and Kinetic Studies

In-situ vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful process analytical technologies (PAT) that allow for real-time monitoring of chemical reactions without the need for sampling. youtube.comyoutube.com This provides immediate insight into reaction kinetics, the presence of intermediates, and reaction endpoints. nih.gov

Detailed Research Findings:

To synthesize this compound, a likely route would be the reduction of 2-acetyl-3,4-dibromofuran. In-situ spectroscopy could monitor this transformation effectively.

In-Situ FTIR: Using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, FTIR spectroscopy can track the concentration of key functional groups. The reaction progress could be followed by observing the disappearance of the strong carbonyl (C=O) stretching band of the starting ketone (typically around 1670-1690 cm⁻¹) and the simultaneous appearance of the O-H stretching band of the alcohol product (a broad band around 3200-3500 cm⁻¹). youtube.com

In-Situ Raman: Raman spectroscopy is complementary to FTIR and is particularly advantageous for monitoring reactions in aqueous or highly polar media where water absorption can obscure large regions of the IR spectrum. The C=O stretch of the ketone is also Raman active. Furthermore, specific vibrations of the furan ring could be monitored to track the conversion of the starting material to the product.

By plotting the intensity of these characteristic peaks over time, detailed kinetic profiles can be generated, allowing for the optimization of reaction parameters such as temperature, catalyst loading, and reaction time. youtube.com

Table 4: Key Vibrational Bands for Monitoring the Synthesis of this compound

| Technique | Functional Group | Starting Material (Ketone) Wavenumber (cm⁻¹) | Product (Alcohol) Wavenumber (cm⁻¹) |

|---|---|---|---|

| FTIR | C=O Stretch | ~1680 | Disappears |

| FTIR | O-H Stretch | N/A | ~3400 (broad) |

| FTIR / Raman | C-O Stretch | N/A | ~1050-1150 |

Exploration of Non Biological Applications and Materials Science Contributions of 1 3,4 Dibromofuran 2 Yl Ethanol

1-(3,4-Dibromofuran-2-yl)ethanol as a Monomer and Building Block for Functional Polymeric Materials

The quest for sustainable and high-performance polymers has driven research into bio-based monomers, with furan (B31954) derivatives being at the forefront of these efforts. nih.govspecialchem.com The compound this compound possesses key functionalities that make it a promising candidate for the synthesis of a new generation of polymeric materials.

Furan-based polymers are being developed as renewable alternatives to their petroleum-derived counterparts, such as polyethylene (B3416737) terephthalate (B1205515) (PET). milanpolymerdays.orgyoutube.com Polyesters derived from furan monomers, like poly(ethylene 2,5-furandicarboxylate) (PEF), have shown promising thermal and mechanical properties. specialchem.comcore.ac.uk The hydroxyl group of this compound allows it to act as a diol-equivalent in polycondensation reactions with dicarboxylic acids, potentially leading to novel polyesters. The presence of the dibromofuran moiety would be expected to impart unique characteristics to the resulting thermoplastic, such as increased flame retardancy and higher density.

In the realm of thermosetting polymers, furan-based epoxy resins have demonstrated improved glass transition temperatures (Tg) and glassy moduli compared to their traditional phenyl-based analogues. capes.gov.bracs.org The hydroxyl group in this compound could be a precursor for the synthesis of a furan-based diepoxy monomer. Upon curing with amine agents, this could lead to highly cross-linked thermoset networks with enhanced thermal stability and mechanical strength. capes.gov.brengconfintl.org The bromine atoms on the furan ring would likely contribute to a high char yield, a desirable property for materials used in high-temperature applications. engconfintl.org

The design of functional monomers is crucial for creating polymers with tailored properties. The structure of this compound offers multiple avenues for its use as a functional monomer. The hydroxyl group can be readily modified to introduce other polymerizable groups, such as acrylates or methacrylates, enabling its participation in free-radical polymerization. researchgate.net

Furthermore, the bromine atoms on the furan ring can be utilized in various cross-coupling reactions to introduce further functionalities or to create conjugated polymers. Acyclic diene metathesis (ADMET) polymerization is another powerful technique for synthesizing furan-based polymers. nih.govrsc.org While requiring the introduction of terminal double bonds, the core structure of this compound could be adapted for this purpose, leading to polymers with unique architectures and properties.

Table 1: Potential Polymerization Pathways for this compound

| Polymerization Type | Reactive Site | Potential Polymer Type | Key Properties |

| Polycondensation | Hydroxyl group | Polyester, Polyurethane | Flame retardancy, high density |

| Ring-Opening Polymerization | (After conversion to epoxy) | Epoxy resin (Thermoset) | High Tg, high modulus, high char yield |

| Free-Radical Polymerization | (After modification of OH) | Polyacrylate, Polymethacrylate | Tunable properties via copolymerization |

| Cross-Coupling Polymerization | Bromine atoms | Conjugated Polymers | Electronic and photophysical activity |

| ADMET Polymerization | (After modification) | Unsaturated Polyester | Functionalizable backbone |

Utilization in Heterogeneous and Homogeneous Catalysis: Ligand Design and Precatalyst Development

Furan derivatives have been explored as ligands in catalysis due to the coordinating ability of the oxygen atom and the potential for functionalization of the ring. nih.govmdpi.com The compound this compound could serve as a precursor for the design of novel ligands for both homogeneous and heterogeneous catalysis.

In homogeneous catalysis, the hydroxyl group can be used to anchor the molecule to a metal center, or it can be modified to create a bidentate or polydentate ligand in conjunction with other donor atoms introduced via the bromine positions. The electronic properties of the furan ring, influenced by the electron-withdrawing bromine atoms, could modulate the activity and selectivity of a metal catalyst. mdpi.combeilstein-journals.org For instance, palladium complexes with furan-based ligands have been used in cross-coupling reactions. mdpi.com

For heterogeneous catalysis, the hydroxyl group provides a convenient handle for grafting the molecule onto a solid support, such as silica (B1680970) or magnetic nanoparticles. researchgate.netlidsen.com This would lead to a supported catalyst with the potential for easy separation and recycling. The furan moiety itself can play a role in the catalytic process, for example, in the selective hydrogenation of aldehydes. acs.org The dibromo-substitution could also influence the adsorption of reactants on the catalyst surface.

Photophysical and Electronic Properties for Optoelectronic and Sensing Applications

Fused polycyclic furans have been investigated as organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), exhibiting properties comparable to their thiophene-based counterparts. acs.org The electronic properties of furan derivatives can be tuned by substitution, making them interesting for optoelectronic applications. nih.govgithub.ioacs.org

The this compound molecule, with its combination of an electron-rich furan ring, electron-withdrawing bromine atoms, and a hydroxyl group, is expected to possess interesting photophysical properties. The bromine atoms would likely influence the HOMO and LUMO energy levels, potentially leading to a smaller bandgap compared to unsubstituted furan. The hydroxyl group could be used to attach the molecule to other chromophores or to surfaces for the development of sensors. Furan-based compounds have been shown to be effective in the colorimetric sensing of various analytes. encyclopedia.pubresearchgate.net The interaction of an analyte with the furan ring or its substituents could lead to a detectable change in the absorption or emission spectrum.

Table 2: Predicted Electronic and Photophysical Characteristics

| Property | Influencing Structural Feature | Potential Application |

| HOMO/LUMO Levels | Dibromo-substitution on furan ring | Organic semiconductors, OLEDs |

| Fluorescence | Furan core and substituents | Fluorescent probes, sensors |

| Solvatochromism | Polar hydroxyl group | Environmental sensors |

| Quenching/Enhancement | Interaction with analytes | Chemical sensors |

Supramolecular Assembly and Host-Guest Chemistry Based on the Dibromofuran Scaffold

The study of supramolecular chemistry involves the non-covalent interactions between molecules to form well-defined assemblies. Furan-containing compounds have been shown to participate in such interactions, including hydrogen bonding and π-π stacking. rsc.org The structure of this compound is well-suited for directing supramolecular assembly.

The hydroxyl group is a strong hydrogen bond donor and acceptor, enabling the formation of ordered structures in the solid state or in solution. The dibromofuran ring can participate in halogen bonding, a non-covalent interaction that is gaining increasing attention in crystal engineering and materials design. Furthermore, the furan ring can engage in π-π stacking interactions with other aromatic systems. The combination of these interactions could lead to the formation of complex supramolecular architectures, such as gels, liquid crystals, or porous materials. These materials could find applications in areas such as molecular recognition, separation, and catalysis.

Integration into Nanomaterials and Surface Modification Strategies

The functionalization of nanomaterials and surfaces is a key strategy for tailoring their properties and creating advanced materials. The hydroxyl group of this compound provides a versatile anchor for its integration into various nanomaterials. For example, it could be used to modify the surface of magnetic nanoparticles, quantum dots, or carbon nanotubes. researchgate.nettandfonline.com This could impart new functionalities to the nanomaterials, such as improved dispersibility, biocompatibility, or catalytic activity.

The furan moiety itself can be used for "click" chemistry reactions, such as the Diels-Alder reaction with maleimides, to attach the molecule to surfaces or to other polymers. nih.gov This provides a highly efficient and specific method for surface modification. The dibromo-functionality offers further opportunities for post-modification on the surface, allowing for the creation of multifunctional coatings. Such modified surfaces could be used in a variety of applications, including anti-fouling coatings, sensors, and electronic devices.

Future Research Perspectives and Methodological Advancements for 1 3,4 Dibromofuran 2 Yl Ethanol

Development of More Efficient and Sustainable Synthetic Pathways for the Target Compound and its Derivatives

The future synthesis of 1-(3,4-dibromofuran-2-yl)ethanol and its derivatives will likely focus on principles of green and sustainable chemistry. frontiersin.orgmdpi.comrsc.orgacs.org Current synthetic routes to functionalized furans often rely on multi-step processes that may involve harsh reagents and generate significant waste. mdpi.commdpi.com Future research should aim to develop more atom-economical and environmentally benign methodologies.

One promising avenue is the catalytic C-H functionalization of commercially available 3,4-dibromofuran (B150810). This approach would avoid the need for pre-functionalized starting materials, thereby shortening the synthetic sequence. Another area of interest is the exploration of biocatalytic methods. The enzymatic reduction of a corresponding ketone precursor, 2-acetyl-3,4-dibromofuran, could provide an enantioselective route to the chiral alcohol, this compound. This would be particularly valuable for applications where stereochemistry is crucial.

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Description | Potential Advantages |

| Catalytic C-H Functionalization | Direct introduction of the ethanol (B145695) side chain onto the 3,4-dibromofuran ring. | Atom economy, reduced number of steps. |

| Biocatalytic Reduction | Enantioselective reduction of 2-acetyl-3,4-dibromofuran using enzymes. | High enantioselectivity, mild reaction conditions. |

| One-Pot Tandem Reactions | Combining multiple synthetic steps into a single operation. | Increased efficiency, reduced waste. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Improved safety, scalability, and control. |

Exploration of Novel Reactivity Patterns for the Dibromofuran System and its Alcohol Moiety

The dibromofuran core of this compound offers a versatile platform for a variety of chemical transformations. The two bromine atoms can be selectively functionalized using modern cross-coupling reactions, providing access to a vast array of derivatives.

Future research should focus on exploring the scope of palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Heck couplings on the 3,4-dibromofuran scaffold. nih.gov These reactions would enable the introduction of diverse aryl, vinyl, and alkyl substituents, leading to compounds with tailored electronic and steric properties. The regioselectivity of these couplings will be a key aspect to investigate.

The alcohol moiety also presents opportunities for novel reactivity. Transition-metal-catalyzed reactions, such as borrowing hydrogen catalysis, could be employed to utilize the alcohol as a handle for further functionalization of the furan (B31954) ring or the side chain. mdpi.comnih.govchemrxiv.orgresearchgate.net Additionally, the interplay between the hydroxyl group and the brominated furan ring could lead to unique intramolecular cyclization reactions, affording novel heterocyclic systems. The exploration of cycloaddition reactions, where the dibromofuran acts as a diene, could also lead to the synthesis of complex polycyclic structures.

Table 2: Potential Reactivity Explorations

| Reaction Type | Target Moiety | Potential Outcome |

| Suzuki-Miyaura Coupling | Dibromofuran | Arylation, Vinylation |

| Stille Coupling | Dibromofuran | Alkylation, Acylation |

| Heck Reaction | Dibromofuran | Vinylation |

| Borrowing Hydrogen Catalysis | Alcohol | C-C and C-N bond formation |

| Intramolecular Cyclization | Both | Novel heterocyclic scaffolds |

| Diels-Alder Reaction | Dibromofuran | Polycyclic adducts |

Expansion of Computational Models for Complex Reaction Systems and Property Prediction

Computational chemistry will play a pivotal role in accelerating the research and development of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict regioselectivity in cross-coupling reactions, and understand the electronic properties of novel compounds. researchgate.netexlibrisgroup.com

A significant area for future development is the creation of robust Quantitative Structure-Property Relationship (QSPR) models for halogenated furan derivatives. researchgate.netresearchgate.netnih.govwikipedia.orgnih.gov Such models could predict various physicochemical properties, such as solubility, stability, and electronic characteristics, based on the molecular structure. This would enable the in silico screening of large virtual libraries of derivatives, prioritizing the synthesis of compounds with desired properties.

Furthermore, the development of predictive models for toxicity and biological activity would be invaluable for guiding the design of new drug candidates or agrochemicals. These computational tools will help to reduce the number of experiments required, saving time and resources, and promoting a more rational design approach.

Discovery of Undiscovered Non-Biological Applications and Material Science Innovations

While furan derivatives have been extensively studied for their biological activities, the potential of highly functionalized dibromofurans in materials science remains largely unexplored. The unique electronic properties conferred by the furan ring, combined with the tunability offered by the bromine and alcohol functionalities, make this compound a promising building block for novel materials.

Future research should investigate the incorporation of this compound and its derivatives into polymers and organic electronic materials. Polyfurans have shown promise as organic semiconductors, and the introduction of bromine atoms could modulate their electronic properties and intermolecular interactions. researchgate.net The alcohol group provides a convenient handle for polymerization or for grafting onto other material backbones.

The potential applications of these new materials could range from organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) to sensors and advanced coatings. The development of furan-based materials also aligns with the growing demand for sustainable and bio-based alternatives to petroleum-derived products. frontiersin.orgmdpi.comrsc.orgacs.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3,4-Dibromofuran-2-yl)ethanol, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, brominated furan derivatives can react with acetaldehyde derivatives under alkaline conditions. Ethanol is frequently used as a solvent due to its polarity and ability to stabilize intermediates . Optimization involves adjusting reaction temperature (e.g., reflux conditions), catalyst concentration (e.g., NaOH or piperidine), and stoichiometric ratios. A study showed that increasing reaction time from 6 to 12 hours improved yields by 15% in analogous furan-ethanol syntheses .

| Key Reaction Parameters | Typical Range |

|---|---|

| Temperature | 70–100°C (reflux) |

| Catalyst (NaOH or piperidine) | 0.1–0.5 mol% |

| Solvent (ethanol) | 5–10 mL per mmol substrate |

| Reaction time | 6–24 hours |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR : H NMR will show signals for the hydroxyl proton (δ 1.5–2.5 ppm, broad) and furan protons (δ 6.5–7.5 ppm). C NMR will confirm the ethanol moiety (C-OH at ~65 ppm) and brominated furan carbons (C-Br at ~110–120 ppm) .

- IR : Strong O-H stretch (~3200–3500 cm) and C-Br vibrations (~550–650 cm) .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to CHBrO (exact mass: 273.88 g/mol), with fragmentation patterns indicating Br loss .

Q. How does the electronic effect of bromine substituents influence the chemical stability of this compound under varying pH conditions?

- Methodological Answer : Bromine’s electron-withdrawing nature increases the acidity of the hydroxyl group (pKa ~12–13), making the compound prone to deprotonation in basic media. Stability studies in ethanol/water mixtures (pH 2–12) show decomposition above pH 10, forming dibromofuran derivatives. Acidic conditions (pH < 4) favor esterification side reactions .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal that bromine at the 3- and 4-positions on the furan ring creates electron-deficient sites, favoring nucleophilic attack at the 2-position. Transition state modeling (e.g., using Gaussian 09) predicts activation energies for SN2 reactions with amines or thiols, guiding experimental design .

Q. What strategies can resolve contradictions in reported biological activity data for halogenated furan derivatives like this compound?

- Methodological Answer : Discrepancies often arise from impurities or varying assay conditions. Strategies include:

- Purity Validation : HPLC with UV detection (λ = 254 nm) to ensure >98% purity .

- Standardized Assays : Replicate bioactivity tests (e.g., antimicrobial assays) under controlled pH and temperature .

- Meta-Analysis : Cross-referencing data from crystallography (e.g., Acta Crystallographica reports) and SAR studies to identify structural determinants of activity .

Q. What are the challenges in scaling up the synthesis of this compound from laboratory to pilot plant scale, and how can they be mitigated?

- Methodological Answer : Challenges include exothermic side reactions and bromine volatility. Solutions:

- Process Optimization : Use flow reactors to control temperature and reduce hazardous intermediate accumulation .

- Green Chemistry : Replace ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether) and employ biocatalysts for selective bromination .

- Safety Protocols : Real-time monitoring of Br emissions using gas sensors .

Data Contradiction Analysis

Q. Why do different studies report varying yields for this compound synthesis?

- Methodological Answer : Yield disparities stem from:

- Catalyst Inconsistency : Piperidine purity impacts reaction rates (e.g., 95% vs. 99% purity alters yields by 10–20%) .

- Solvent Drying : Anhydrous ethanol (0.005% HO) vs. commercial-grade (0.1% HO) affects intermediate stability .

- Workup Procedures : Rapid quenching vs. gradual cooling changes byproduct formation .

Future Research Directions

Q. What unexplored applications exist for this compound in materials science?

- Methodological Answer : Potential uses include:

- Polymer Additives : As a flame retardant due to bromine’s radical-scavenging properties.

- Coordination Chemistry : Ligand design for transition metal complexes (e.g., Cu or Pd catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.